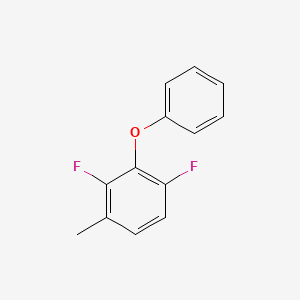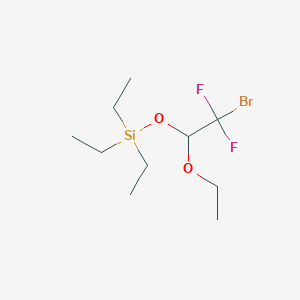
(R)-3-Methyl-1-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its use in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-3-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Methyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, ®-3-Methyl-1-heptanol can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Methyl-1-heptanal or ®-3-Methyl-1-heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-3-Methylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: ®-3-Methyl-1-heptanal, ®-3-Methyl-1-heptanoic acid.
Reduction: ®-3-Methylheptane.
Substitution: ®-3-Methyl-1-heptyl chloride.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-1-heptanol involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-Methyl-1-heptanol
- 3-Methyl-2-heptanol
- 3-Methyl-1-hexanol
Uniqueness
®-3-Methyl-1-heptanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer (S)-3-Methyl-1-heptanol. This chiral specificity is crucial in applications where the orientation of the molecule affects its function, such as in pharmaceuticals and biological systems.
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(3R)-3-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
MUPPEBVXFKNMCI-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@@H](C)CCO |
Kanonische SMILES |
CCCCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)
![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)



